Lipophilicity (LogP) Differentiation
The calculated partition coefficient (LogP) for N-methyl-3-(3-piperidinyl)propanamide is -0.32, as reported by Hit2Lead . This value indicates higher hydrophilicity compared to other piperidine-propanamide analogs. For instance, a related compound, N-[4-(trifluoromethyl)-3-piperidinyl]propanamide (CAS 2138266-28-9), is described as having 'enhanced lipophilicity' due to its trifluoromethyl group, though a direct LogP value is not provided for comparison [1]. The -0.32 LogP value for the target compound is a quantifiable parameter that differentiates it from more lipophilic analogs and is a critical factor in predicting blood-brain barrier permeability and aqueous solubility in assay development.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | -0.32 |
| Comparator Or Baseline | N-[4-(trifluoromethyl)-3-piperidinyl]propanamide (CAS 2138266-28-9) and other more lipophilic analogs (described qualitatively as having 'enhanced lipophilicity') |
| Quantified Difference | Target compound LogP is -0.32; comparator is qualitatively 'more lipophilic'. Direct quantitative difference cannot be calculated. |
| Conditions | Calculated LogP value (software/prediction method not specified). |
Why This Matters
This LogP value informs researchers of the compound's likely solubility profile and membrane permeability, guiding its selection for specific biological assays (e.g., CNS-targeting vs. peripheral projects) or as a building block in synthetic chemistry.
- [1] Kuujia. Propanamide, N-[4-(trifluoromethyl)-3-piperidinyl]-. CAS 2138266-28-9. https://www.kuujia.com/cas-2138266-28-9.html (accessed April 2026). View Source
